N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide
Description
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a hybrid structure combining pyridazine, pyridine, and xanthene moieties. The pyridazinone core (6-oxo-pyridazine) is substituted at the 3-position with a pyridin-4-yl group, while the propyl linker connects this heterocyclic system to a xanthene-derived carboxamide.
Properties
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c31-24-11-10-21(18-12-15-27-16-13-18)29-30(24)17-5-14-28-26(32)25-19-6-1-3-8-22(19)33-23-9-4-2-7-20(23)25/h1-4,6-13,15-16,25H,5,14,17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBODAQWUFKZRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinone Moiety: Starting with a pyridine derivative, the pyridazinone ring is formed through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.
Linking the Xanthene Core: The xanthene core is introduced via a nucleophilic substitution reaction, where the pyridazinone intermediate reacts with a xanthene derivative under basic conditions.
Final Coupling: The final step involves coupling the xanthene-pyridazinone intermediate with a carboxamide group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing advanced purification methods like column chromatography, recrystallization, and HPLC (High-Performance Liquid Chromatography) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Introduction of halogen, alkyl, or aryl groups.
Scientific Research Applications
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can be used in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of experimental data for the target compound, comparisons must rely on structural analogs and related scaffolds. Below is a theoretical analysis based on key structural features:
Pyridazinone Derivatives
Pyridazinone-containing compounds are known for diverse bioactivities, including kinase inhibition and cardiovascular effects. For example:
- Zardaverine: A phosphodiesterase III/IV inhibitor with a pyridazinone core. Unlike the target compound, zardaverine lacks the xanthene and pyridine substituents, which may influence solubility and target specificity.
- Vesnarinone: A cardiotonic agent with a pyridazinone moiety.
Xanthene-Based Molecules
Xanthene derivatives (e.g., fluorescein, rhodamine) are often used as fluorescent probes.
Hybrid Heterocyclic Systems
Compounds combining pyridine and pyridazine rings, such as crizotinib (a kinase inhibitor), demonstrate the therapeutic relevance of such frameworks. However, the target compound’s propyl-xanthene extension may alter its selectivity compared to smaller analogs.
Theoretical Data Table
| Compound Name | Core Structure | Key Modifications | Hypothesized Activity |
|---|---|---|---|
| Target Compound | Pyridazinone + Xanthene | Pyridine substitution, propyl linker | Enzyme inhibition, fluorescence |
| Zardaverine | Pyridazinone | Dichlorophenyl group | Phosphodiesterase inhibition |
| Crizotinib | Pyridine + Pyrazole | Alkoxy-linked piperidine | Kinase inhibition |
Recommendations for Further Study
Synthetic Characterization : Conduct NMR, MS, and X-ray crystallography to confirm structure.
Comparative ADMET Studies: Compare with pyridazinone and xanthene derivatives to assess bioavailability.
Biological Activity
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound with significant potential in biomedical applications, particularly as an inhibitor of fatty acid binding protein 4 (FABP4). This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.4 g/mol. The compound features a pyridazinone scaffold, which is instrumental in its biological activity due to the presence of specific functional groups that facilitate interactions with biological targets.
This compound has been identified as a selective inhibitor of FABP4, a protein implicated in various metabolic disorders such as obesity and diabetes. The mechanism involves the compound's binding affinity to FABP4, which disrupts fatty acid transport and metabolism, potentially leading to therapeutic benefits in metabolic diseases .
Biological Activity
Several studies have assessed the biological activity of this compound:
-
Inhibition of FABP4 :
- The compound demonstrated significant inhibitory effects on FABP4, with binding affinity comparable to other known inhibitors. In vitro assays indicated that it could effectively reduce FABP4 activity, thereby influencing lipid metabolism and inflammatory responses.
- Anti-inflammatory Properties :
-
Cytotoxicity Studies :
- Preliminary cytotoxicity assays revealed that the compound exhibits selective cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology. The specific pathways involved are still under investigation, but initial results suggest modulation of cell proliferation signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-6-oxo-pyridazine | Contains an amino group and oxo substituent | Inhibitor of FABP4 |
| Pyridazinone Derivatives | Similar core structure with variations in substituents | Potential anti-inflammatory agents |
| Isobutyramide Analogues | Amide functional group similar to target compound | Various biological activities including anti-cancer properties |
This table illustrates how this compound stands out due to its unique structural combination, enhancing its potential as a selective FABP4 inhibitor compared to other compounds lacking this specific arrangement .
Case Studies and Research Findings
Recent studies have highlighted the importance of molecular docking simulations and in vitro assays in understanding the binding interactions between this compound and FABP4. These studies provide insights into optimizing the compound for improved efficacy:
-
Molecular Docking Studies :
- Simulations have shown that the compound can effectively fit into the binding site of FABP4, suggesting strong interaction capabilities that could be leveraged for therapeutic development.
- In Vivo Models :
Q & A
Q. How to design a robust pharmacokinetic study for this compound in rodent models?
- Methodological Answer :
- Conduct cassette dosing (N-in-1 studies) to assess bioavailability and clearance simultaneously.
- Use LC-MS/MS for sensitive quantification in plasma/tissue homogenates, validated per FDA Bioanalytical Method Validation guidelines .
- Include positive controls (e.g., known CYP450 inhibitors) to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
